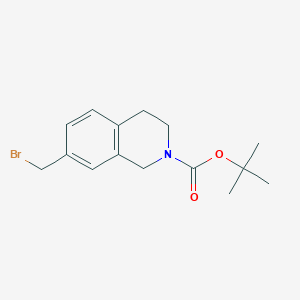
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(Chloromethyl)-1,3-oxazolidine-2,5-dione (CMOD) is an important organometallic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohol. CMOD is a versatile reagent that can be used to synthesize a variety of compounds, including those with therapeutic potential.
Scientific Research Applications
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds, including those with therapeutic potential. (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is also used in the synthesis of heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is also used in the synthesis of metal-containing compounds, such as organometallic complexes and metal-organic frameworks.
Mechanism of Action
The mechanism of action of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is not yet fully understood. However, it is believed that (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione acts as a catalyst in the synthesis of heterocyclic compounds and metal-containing compounds. It is believed that (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione acts as a Lewis acid and can facilitate the formation of covalent bonds between atoms, which is necessary for the synthesis of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione are not yet fully understood. However, it is believed that (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other chemicals in the body. In addition, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione has been shown to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in lab experiments include its low cost, low toxicity, and ease of use. (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is also highly soluble in water and alcohol, which makes it easy to work with in the laboratory. Additionally, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be used to synthesize a variety of compounds, including those with therapeutic potential.
The limitations of using (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in lab experiments include its instability and susceptibility to oxidation. Additionally, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is a strong acid and can cause skin irritation if handled improperly. Finally, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be toxic if ingested or inhaled.
Future Directions
The future directions for (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to explore the potential use of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in the synthesis of metal-containing compounds, such as organometallic complexes and metal-organic frameworks. Finally, further research is needed to explore the potential use of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Synthesis Methods
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be synthesized via a three-step reaction. The first step involves reacting 4-chloro-3-methyl-2-oxazolidinone (CMO) with anhydrous sodium sulfate and acetic acid. This reaction yields the desired product, 4S-4-chloromethyl-1,3-oxazolidine-2,5-dione ((4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione). The second step involves the reaction of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione with a base, such as sodium hydroxide or potassium hydroxide, to form a sodium or potassium salt. The third step involves the reaction of the salt with an acid, such as hydrochloric acid or sulfuric acid, to form the desired product. The reaction is typically conducted in a polar solvent, such as methanol or acetonitrile.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Glycine", "Chloroacetic acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bicarbonate", "Acetic anhydride", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Glycine is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-(chloromethyl)glycine.", "Step 2: N-(chloromethyl)glycine is treated with sodium hypochlorite to form N-chloromethylglycine hydrochloride.", "Step 3: N-chloromethylglycine hydrochloride is reacted with sodium bicarbonate to form (chloromethyl)glycine.", "Step 4: (Chloromethyl)glycine is reacted with acetic anhydride to form N-acetyl-(chloromethyl)glycine.", "Step 5: N-acetyl-(chloromethyl)glycine is treated with sodium bicarbonate to form N-acetyl-(chloromethyl)glycine sodium salt.", "Step 6: N-acetyl-(chloromethyl)glycine sodium salt is reacted with sodium sulfate to form (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione.", "Step 7: The final product is purified by recrystallization from a mixture of methanol and diethyl ether." ] } | |
CAS RN |
96165-57-0 |
Molecular Formula |
C4H4ClNO3 |
Molecular Weight |
149.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



